

1-Acetylpiperidine-4-carboxylic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 1-Acetylpiperidine-4-carboxylic acid

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Introduction: The Strategic Value of the Piperidine Moiety

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of natural products and clinically successful drugs.^{[1][2]} Its six-membered saturated heterocyclic structure provides a unique combination of conformational flexibility and chemical stability, allowing for precise three-dimensional arrangements that can effectively interact with biological targets.^[3] The ability to functionalize the piperidine ring at various positions makes it an exceptionally adaptable building block in drug design.^[1] This adaptability is crucial for fine-tuning a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn governs its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).^{[3][4]}

Within this important class of heterocycles, **1-acetylpiperidine-4-carboxylic acid** stands out as a particularly valuable synthetic intermediate.^[5] The presence of the N-acetyl group neutralizes the basicity of the piperidine nitrogen, which can be advantageous in certain structure-activity relationship (SAR) studies, preventing unwanted interactions with acidic biological targets. The carboxylic acid at the 4-position provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, a ubiquitous linkage in pharmaceuticals.^[6] This application note will provide a comprehensive overview of the properties, synthesis, and key applications of **1-acetylpiperidine-4-carboxylic acid**, complete

with detailed experimental protocols for its utilization in the synthesis of high-value therapeutic agents.

Physicochemical Properties and Synthesis

1-Acetylpiperidine-4-carboxylic acid is a white to light yellow crystalline powder with a melting point of 180-184 °C.^[7] It is soluble in water and has a molecular weight of 171.19 g/mol.^[8]

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₃	
Molecular Weight	171.19 g/mol	
CAS Number	25503-90-6	
Melting Point	180-184 °C	^[7]
Appearance	White to light yellow crystalline powder	^[5]
pKa	4.45	^[9]

A common and straightforward synthesis of **1-acetylpiperidine-4-carboxylic acid** involves the acetylation of isonipecotic acid (piperidine-4-carboxylic acid) using acetic anhydride.^[10]

Protocol 1: Synthesis of 1-Acetylpiperidine-4-carboxylic Acid

This protocol describes the acetylation of piperidine-4-carboxylic acid to yield **1-acetylpiperidine-4-carboxylic acid**.

Materials:

- Piperidine-4-carboxylic acid
- Acetic anhydride

- Ethyl ether
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Buchner funnel and filter paper

Procedure:

- In a round-bottom flask, combine 100 g of 4-piperidinecarboxylic acid with 400 ml of acetic anhydride.[\[11\]](#)
- Heat the mixture to reflux for 2 hours.[\[11\]](#)
- Allow the reaction to cool to room temperature and stir overnight.[\[11\]](#)
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[\[11\]](#)
- Grind the resulting residue with ethyl ether, filter the solid using a Buchner funnel, and wash with additional ethyl ether to yield the final product.[\[11\]](#)

Applications in Medicinal Chemistry: A Gateway to Diverse Therapeutics

1-Acetylpiperidine-4-carboxylic acid is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of antagonists for critical G-protein coupled receptors (GPCRs) and inhibitors of key enzymes involved in disease progression.

Application 1: Synthesis of CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV into host cells. Antagonists of this receptor represent a significant class of anti-HIV therapeutics. **1-Acetylpiperidine-4-carboxylic acid** has been successfully employed as a key building block in the synthesis of potent piperidine-4-carboxamide-based CCR5 antagonists.[10]

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Protocol 2: Synthesis of a Piperidine-4-carboxamide CCR5 Antagonist

This protocol is adapted from the synthesis of potent CCR5 antagonists as described by Imamura et al.[10] It outlines the amide coupling of **1-acetylpiperidine-4-carboxylic acid** with a substituted aniline derivative.

Materials:

- **1-Acetylpiperidine-4-carboxylic acid**
- Substituted aniline derivative (e.g., 3,4-dichloroaniline)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

- Round-bottom flask
- Magnetic stirrer
- Standard laboratory glassware

Procedure:

- Dissolve **1-acetylpiperidine-4-carboxylic acid** (1.0 eq) in DMF.
- To the stirred solution, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Add the substituted aniline derivative (1.0 eq) to the reaction mixture.
- Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired piperidine-4-carboxamide.

Application 2: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are a family of enzymes that play a critical role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for cancer therapy. **1-Acetylpiperidine-4-carboxylic acid** serves as a valuable scaffold for the development of CDK inhibitors.^[1]

Application 3: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain, inflammation, and emesis. Antagonists of the NK1 receptor have therapeutic potential for the treatment of these conditions. The piperidine scaffold, and by extension **1-acetylpiperidine-4-carboxylic acid**, is a key structural motif in the design of potent NK1 receptor antagonists.[1]

Conclusion

1-Acetylpiperidine-4-carboxylic acid is a highly valuable and versatile building block in modern medicinal chemistry. Its unique combination of a conformationally constrained piperidine ring, a masked basic nitrogen, and a readily functionalizable carboxylic acid makes it an ideal starting material for the synthesis of a diverse range of therapeutic agents. The protocols outlined in this application note provide a practical guide for researchers to leverage the potential of this important scaffold in their drug discovery and development efforts.

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